![molecular formula C18H13N3S B14175871 N-[3-(1,3-Benzothiazol-2-yl)phenyl]pyridin-4-amine CAS No. 920520-06-5](/img/structure/B14175871.png)
N-[3-(1,3-Benzothiazol-2-yl)phenyl]pyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(1,3-Benzothiazol-2-yl)phenyl]pyridin-4-amine is a heterocyclic compound that features a benzothiazole moiety linked to a pyridine ring via a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-Benzothiazol-2-yl)phenyl]pyridin-4-amine can be achieved through several synthetic pathways. One common method involves the reaction of 2-aminobenzothiazole with 3-bromobenzaldehyde to form an intermediate, which is then coupled with 4-aminopyridine under suitable conditions . The reaction typically requires the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability, often employing catalysts and automated systems to streamline the process .
化学反応の分析
Types of Reactions
N-[3-(1,3-Benzothiazol-2-yl)phenyl]pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
科学的研究の応用
N-[3-(1,3-Benzothiazol-2-yl)phenyl]pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of N-[3-(1,3-Benzothiazol-2-yl)phenyl]pyridin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The compound’s benzothiazole moiety is known to interact with DNA and proteins, contributing to its biological activity .
類似化合物との比較
Similar Compounds
2-Aminobenzothiazole: Shares the benzothiazole moiety but lacks the pyridine ring.
4-Aminopyridine: Contains the pyridine ring but lacks the benzothiazole moiety.
N-(1,3-Benzothiazol-2-yl)arylamides: Similar structure with variations in the aryl group.
Uniqueness
N-[3-(1,3-Benzothiazol-2-yl)phenyl]pyridin-4-amine is unique due to its combined benzothiazole and pyridine moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications .
特性
CAS番号 |
920520-06-5 |
|---|---|
分子式 |
C18H13N3S |
分子量 |
303.4 g/mol |
IUPAC名 |
N-[3-(1,3-benzothiazol-2-yl)phenyl]pyridin-4-amine |
InChI |
InChI=1S/C18H13N3S/c1-2-7-17-16(6-1)21-18(22-17)13-4-3-5-15(12-13)20-14-8-10-19-11-9-14/h1-12H,(H,19,20) |
InChIキー |
MSRRUEAJHJBOGH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC4=CC=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


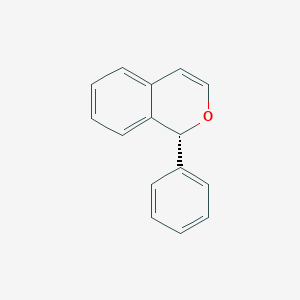
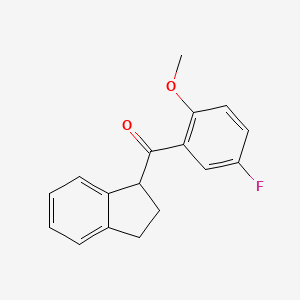

![Pentanamide, N-[[4-[(dimethylamino)phenylmethyl]cyclohexyl]methyl]-5-[methyl[(2,4,6-trichlorophenyl)sulfonyl]amino]-](/img/structure/B14175813.png)
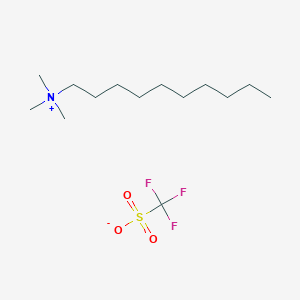
![1-(1H-indol-3-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B14175827.png)
![N-(Benzenecarbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B14175829.png)
![Dimethyl 2-[(2-formylphenyl)sulfanyl]but-2-enedioate](/img/structure/B14175834.png)
![[(2R,3R,4S,5R,6R)-6-[[(3aS,7R,7aS)-7-hydroxy-5-methyl-4-oxo-3a,6,7,7a-tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl]amino]-5-[[2-(aminomethylideneamino)acetyl]-methylamino]-4-hydroxy-2-(hydroxymethyl)oxan-3-yl] carbamate](/img/structure/B14175840.png)
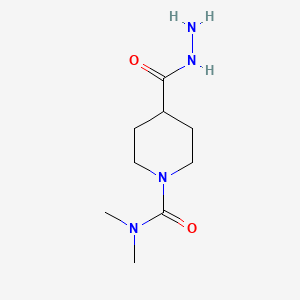

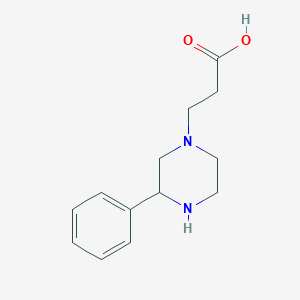

![4-Thiazolidinone, 2-(2-nitrophenyl)-3-[(2-nitrophenyl)methyl]-](/img/structure/B14175866.png)
